molecular formula C11H18N2O3 B1286094 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 417727-40-3

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B1286094
CAS No.: 417727-40-3
M. Wt: 226.27 g/mol
InChI Key: OXGZIGAYYGRTHO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of isoquinolinone derivatives and pharmaceutical compounds. It interacts with enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is associated with DNA repair mechanisms and cellular stress responses . The interaction between this compound and PARP-1 involves the inhibition of the enzyme’s activity, thereby influencing cellular processes related to DNA repair and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP-1, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and proliferation . Additionally, it affects the expression of genes involved in DNA repair, cell survival, and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PARP-1. The compound binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Furthermore, this compound may also interact with other proteins involved in DNA repair and cell cycle regulation, amplifying its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under refrigerated conditions, maintaining its biochemical properties for extended periods . Upon exposure to room temperature, it may undergo gradual degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of PARP-1 activity and persistent DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PARP-1 activity, leading to reduced tumor growth and enhanced sensitivity to chemotherapy . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cellular stress responses. It interacts with enzymes such as PARP-1, influencing the synthesis of poly (ADP-ribose) chains and modulating metabolic flux . The compound’s effects on metabolite levels include the accumulation of DNA damage markers and alterations in nucleotide pools, reflecting its impact on cellular metabolism and DNA repair processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PARP-1 and other proteins involved in DNA repair . This interaction facilitates its distribution to sites of DNA damage, where it exerts its inhibitory effects on PARP-1 activity and promotes DNA repair inhibition .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles involved in DNA repair and cellular stress responses . This localization is crucial for its inhibitory effects on PARP-1 and its role in modulating DNA repair processes.

Properties

IUPAC Name

tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZIGAYYGRTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417727-40-3
Record name 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
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